A Comprehensive Technical Guide to (4-Bromophenyl)(thiophen-2-yl)methanol: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to (4-Bromophenyl)(thiophen-2-yl)methanol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of (4-Bromophenyl)(thiophen-2-yl)methanol, a compound of interest in medicinal chemistry and materials science. While a specific CAS number for this molecule is not readily found in major chemical databases, this guide will focus on its probable synthesis, predicted properties, and potential applications based on the well-documented chemistry of its constituent moieties. We will delve into the synthetic pathways, including the Grignard reaction, and discuss the instrumental analysis techniques crucial for its characterization. Furthermore, this document will explore the significance of the thiophene and bromophenyl groups, which are prevalent in numerous FDA-approved drugs and advanced materials.
Introduction and CAS Number Analysis
(4-Bromophenyl)(thiophen-2-yl)methanol is a secondary alcohol containing a thiophene ring and a 4-bromophenyl group. An extensive search for a specific CAS Registry Number for this compound did not yield a direct match, suggesting it may be a novel or less-common research chemical. However, several closely related compounds with assigned CAS numbers provide a strong foundation for understanding its chemistry:
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(4-(4-Bromophenyl)thiophen-2-yl)methanol: CAS Number 1159980-51-4[1]
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(4-Bromo-2-thienyl)methanol: CAS Number 79757-77-0[2][3][4][5]
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(4-Bromophenyl)methanol: CAS Number 873-75-6[6]
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(4-Bromophenyl)(phenyl)methanol: CAS Number 29334-16-5[7]
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bis(4-bromophenyl)methanol: CAS Number 29334-18-7[8]
The absence of a dedicated CAS number for the title compound underscores the opportunity for novel research and the importance of robust synthetic and analytical methodologies, which this guide aims to provide.
Physicochemical Properties (Predicted)
Based on its structure, the following properties for (4-Bromophenyl)(thiophen-2-yl)methanol can be predicted. These are essential for designing experimental conditions, including solvent selection and purification methods.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₉BrOS |
| Molecular Weight | 269.16 g/mol |
| Appearance | Likely a white to off-white solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol; sparingly soluble in water. |
| Polarity | Moderately polar due to the hydroxyl group. |
| Reactivity | The hydroxyl group can undergo esterification, etherification, and oxidation. The bromine atom allows for cross-coupling reactions. |
Synthesis and Mechanistic Insights
The most direct and reliable method for synthesizing (4-Bromophenyl)(thiophen-2-yl)methanol is through a Grignard reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of organic synthesis.
Proposed Synthetic Workflow: Grignard Reaction
The synthesis involves the reaction of a Grignard reagent prepared from 2-bromothiophene with 4-bromobenzaldehyde.
Caption: Proposed Grignard reaction workflow for the synthesis of (4-Bromophenyl)(thiophen-2-yl)methanol.
Detailed Experimental Protocol
Materials:
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2-Bromothiophene
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)
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4-Bromobenzaldehyde
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
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Grignard Reagent Preparation:
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In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings.
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Add a solution of 2-bromothiophene in anhydrous THF dropwise to the magnesium turnings with gentle stirring.
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The reaction is exothermic and should initiate spontaneously. If not, gentle heating may be required. Maintain a gentle reflux until the magnesium is consumed. The solution will turn cloudy and greyish, indicating the formation of thiophen-2-ylmagnesium bromide.
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Reaction with Aldehyde:
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Cool the Grignard reagent to 0 °C in an ice bath.
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Dissolve 4-bromobenzaldehyde in anhydrous THF and add it dropwise to the stirred Grignard solution.
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Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
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Workup and Purification:
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Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Structural Elucidation and Characterization
The identity and purity of the synthesized (4-Bromophenyl)(thiophen-2-yl)methanol should be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons from both the thiophene and bromophenyl rings (chemical shifts typically between 7.0-7.6 ppm). A singlet or doublet for the benzylic proton (around 5.8 ppm). A broad singlet for the hydroxyl proton. |
| ¹³C NMR | Signals for the carbon atoms of the thiophene and bromophenyl rings. A signal for the benzylic carbon (around 70 ppm). |
| FT-IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-H and C=C stretching frequencies for the aromatic rings. A strong C-Br stretching band. |
| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio). |
Applications in Drug Discovery and Materials Science
The structural motifs present in (4-Bromophenyl)(thiophen-2-yl)methanol are of significant interest to researchers.
Medicinal Chemistry Relevance
The thiophene ring is a "privileged pharmacophore" and a key component in numerous FDA-approved drugs.[9][10] Its presence can enhance the therapeutic properties of a molecule. The bromophenyl group provides a site for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12][13][14] This allows for the synthesis of a diverse library of compounds for screening against various biological targets. Thiophene-based compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][12]
Caption: Drug discovery workflow utilizing (4-Bromophenyl)(thiophen-2-yl)methanol as a versatile scaffold.
Materials Science Applications
Thiophene-based molecules are fundamental building blocks for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to functionalize the bromophenyl group allows for the tuning of the electronic and photophysical properties of the resulting materials.
Safety and Handling
While specific toxicity data for (4-Bromophenyl)(thiophen-2-yl)methanol is not available, it should be handled with the standard precautions for laboratory chemicals. Assume it is harmful if swallowed, in contact with skin, or if inhaled. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
Conclusion
(4-Bromophenyl)(thiophen-2-yl)methanol represents a valuable, yet underexplored, chemical entity with significant potential in both medicinal chemistry and materials science. This guide provides a comprehensive overview of its likely synthesis, characterization, and applications, empowering researchers to explore its utility in their respective fields. The synthetic and analytical protocols detailed herein offer a robust starting point for the preparation and validation of this and related novel compounds.
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